![molecular formula C22H17F2N5O5S B2986927 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226439-18-4](/img/structure/B2986927.png)
2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H17F2N5O5S and its molecular weight is 501.46. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Agents
Substituted 5-(phenoxyalkyl)-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines, which share a part of the chemical backbone with the compound of interest, have been identified as potent antifungal agents. This suggests the potential for developing new antifungal treatments based on similar chemical structures (Mullen et al., 1988).
Anticancer Activity
Research on derivatives similar to the compound has shown promising anticancer activities. For instance, certain imidazole derivatives have been evaluated for their anticancer potential, indicating the capability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells (Evren et al., 2019).
Antioxidant and Anti-inflammatory Properties
Novel coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These findings highlight the chemical versatility and potential of such compounds in developing therapies targeting oxidative stress and inflammation (Chkirate et al., 2019).
Hypoxia Imaging in Cancer
Fluorinated 2-nitroimidazole derivatives, similar to the compound of interest, have been explored as non-invasive probes for tumor hypoxia, a condition associated with tumor aggressiveness and poor prognosis in cancer therapy. Such research underscores the potential of these compounds in enhancing the diagnosis and treatment monitoring of cancer (Aboagye et al., 1995).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using thioureido-acetamides as starting materials demonstrates the chemical reactivity and utility of acetamide derivatives in producing a wide range of biologically active molecules. This approach opens up new avenues for the development of therapeutic agents across various medical fields (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5O5S/c1-13-9-19(27-34-13)26-20(30)12-35-22-25-11-18(14-3-2-4-16(10-14)29(31)32)28(22)15-5-7-17(8-6-15)33-21(23)24/h2-11,21H,12H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOLGKBBMEFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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